N-[(3R,6R,9R,12S,15R,18S,19R)-6-(3-Amino-3-oxopropyl)-9-[(1R)-1-hydroxyethyl]-3,19-dimethyl-2,5,8,11,14,17-hexaoxo-12,15-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-15-(diaminomethylideneamino)-3-hydroxypentadecanamide
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Overview
Description
N-[(3R,6R,9R,12S,15R,18S,19R)-6-(3-Amino-3-oxopropyl)-9-[(1R)-1-hydroxyethyl]-3,19-dimethyl-2,5,8,11,14,17-hexaoxo-12,15-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-15-(diaminomethylideneamino)-3-hydroxypentadecanamide is a cyclic lipopeptide antibiotic produced by certain strains of the bacterium Paenibacillus polymyxa. It is part of the fusaricidin family, which is known for its potent antifungal and antibacterial properties. This compound contains a unique fatty acid component, 15-guanidino-3-hydroxypentadecanoic acid, which contributes to its bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(3R,6R,9R,12S,15R,18S,19R)-6-(3-Amino-3-oxopropyl)-9-[(1R)-1-hydroxyethyl]-3,19-dimethyl-2,5,8,11,14,17-hexaoxo-12,15-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-15-(diaminomethylideneamino)-3-hydroxypentadecanamide is typically produced through fermentation processes involving Paenibacillus polymyxa strains. The production involves cultivating the bacteria in a suitable medium, followed by extraction and purification of the compound. The fermentation broth is usually subjected to organic solvent extraction using n-butanol, ethyl acetate, or methanol. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Industrial Production Methods
Industrial production of fusaricidin B follows similar fermentation and extraction processes but on a larger scale. The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize yield. The use of bioreactors allows for controlled and efficient production. The purification process involves multiple steps, including solvent extraction, precipitation, and chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-[(3R,6R,9R,12S,15R,18S,19R)-6-(3-Amino-3-oxopropyl)-9-[(1R)-1-hydroxyethyl]-3,19-dimethyl-2,5,8,11,14,17-hexaoxo-12,15-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-15-(diaminomethylideneamino)-3-hydroxypentadecanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds.
Scientific Research Applications
N-[(3R,6R,9R,12S,15R,18S,19R)-6-(3-Amino-3-oxopropyl)-9-[(1R)-1-hydroxyethyl]-3,19-dimethyl-2,5,8,11,14,17-hexaoxo-12,15-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-15-(diaminomethylideneamino)-3-hydroxypentadecanamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and modification of cyclic lipopeptides.
Biology: this compound is employed in research on microbial interactions and the mechanisms of antibiotic resistance.
Medicine: Its potent antifungal and antibacterial properties make it a candidate for developing new therapeutic agents. .
Industry: This compound is explored for its potential use in agriculture as a biocontrol agent to protect crops from fungal infections
Mechanism of Action
N-[(3R,6R,9R,12S,15R,18S,19R)-6-(3-Amino-3-oxopropyl)-9-[(1R)-1-hydroxyethyl]-3,19-dimethyl-2,5,8,11,14,17-hexaoxo-12,15-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-15-(diaminomethylideneamino)-3-hydroxypentadecanamide exerts its effects by disrupting the cell membranes of target organisms. It binds to the lipid components of the membrane, causing membrane depolarization and leakage of cellular contents. This leads to cell lysis and death. The compound targets specific pathways involved in membrane integrity and function, making it highly effective against a broad spectrum of pathogens .
Comparison with Similar Compounds
N-[(3R,6R,9R,12S,15R,18S,19R)-6-(3-Amino-3-oxopropyl)-9-[(1R)-1-hydroxyethyl]-3,19-dimethyl-2,5,8,11,14,17-hexaoxo-12,15-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]-15-(diaminomethylideneamino)-3-hydroxypentadecanamide is part of a family of cyclic lipopeptides, including fusaricidin A, C, and D. These compounds share a similar core structure but differ in their fatty acid components and amino acid sequences. This compound is unique due to its specific fatty acid component, 15-guanidino-3-hydroxypentadecanoic acid, which contributes to its distinct bioactivity .
Similar Compounds
Fusaricidin A: Similar structure but with different fatty acid components.
Fusaricidin C and D: Variants with different amino acid sequences and fatty acid components.
Polymyxins: Another group of cyclic lipopeptides with potent antibacterial properties but different structural features
This compound stands out due to its unique combination of structural features and potent bioactivity, making it a valuable compound for various scientific and industrial applications.
Properties
bioactivity |
Gram+, Fungi, |
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sequence |
TVVTQA |
Origin of Product |
United States |
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